![molecular formula C25H19F4NO4S2 B2958481 Methyl 4-({[4-fluoro-3-(trifluoromethyl)phenyl]methyl}(3-methyl-1-benzothiophen-2-yl)sulfamoyl)benzoate CAS No. 1104623-15-5](/img/structure/B2958481.png)

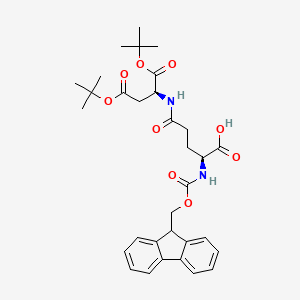

Methyl 4-({[4-fluoro-3-(trifluoromethyl)phenyl]methyl}(3-methyl-1-benzothiophen-2-yl)sulfamoyl)benzoate

Descripción general

Descripción

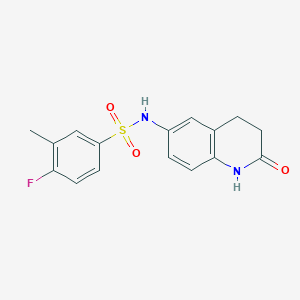

This compound is a complex organic molecule that contains several functional groups, including a benzoate ester, a sulfamoyl group, and a benzothiophene. These groups are common in many pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. It would likely have a significant amount of stereochemistry, which could affect its physical and chemical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be relatively non-polar due to the presence of the benzothiophene and trifluoromethyl groups .Aplicaciones Científicas De Investigación

High Glass-Transition Temperature and Organosoluble Novel Arylene Ether Polymers

This study highlights the synthesis of novel monomers through Suzuki-coupling reactions involving 4-fluoro-3-trifluoromethyl phenyl boronic acid and their conversion into poly(arylene ether)s with high glass-transition temperatures (Tg) and excellent thermal stability. The resulting polymers, which exhibit solubility in a range of organic solvents and can form transparent, flexible films, are potential candidates for applications requiring optical transparency and high thermal resistance (Huang et al., 2007).

Photoswitchable Fluorescent Diarylethene Derivatives

Research on sulfone derivatives of 1,2-bis(2-alkyl-6-phenyl-1-benzothiophen-3-yl)perfluorocyclopentene has demonstrated the potential of these compounds as photoswitchable fluorescent materials. These derivatives show brilliant green fluorescence upon UV light irradiation, which disappears under visible light alone, indicating their applicability in optical data storage and photonic devices (Takagi et al., 2012).

Synthesis and Mesomorphic Properties of New Chiral Series

A series of difluoro-substituted benzoate derivatives has been synthesized, showing a rich polymesomorphic sequence with anticlinic properties and various smectic phases. These compounds' mesomorphic properties, influenced by the fluorine atom positions, offer insights into designing materials with specific liquid crystalline behaviors, relevant for display technologies and materials science (Cruz et al., 2001).

Interaction of Benzoates with Sulfur Tetrafluoride

This study investigates the interaction of methyl and ethyl 2,4-bis(trifluoroacetoxy)benzoates with sulfur tetrafluoride, leading to the formation of compounds with potential application in fluorine chemistry and the synthesis of fluorinated materials. The research provides insights into the reactivity of these compounds, which could inform the development of new fluorination methods and the synthesis of fluorine-containing compounds with unique properties (Gaidarzhy et al., 2020).

Fluorescent Probe Properties in Micelles and Vesicles

The study of methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate derivatives in various media reveals their potential as fluorescence probes for biological and chemical sensing applications. The probes' binding and fluorescence properties in different environments highlight their utility in studying molecular interactions and environments, crucial for developing sensitive and selective sensors (Singh & Darshi, 2002).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 4-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl-(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F4NO4S2/c1-15-19-5-3-4-6-22(19)35-23(15)30(14-16-7-12-21(26)20(13-16)25(27,28)29)36(32,33)18-10-8-17(9-11-18)24(31)34-2/h3-13H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLIDZIBUGPVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)N(CC3=CC(=C(C=C3)F)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F4NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2958400.png)

![N-(4-chlorophenyl)-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2958406.png)

![2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-fluorophenoxy)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2958413.png)

![4-[(Oxolan-2-yl)methoxy]quinoline](/img/structure/B2958415.png)

![N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2958421.png)